2-(6-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the bromo and fluoro indole precursors. The key steps include:
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Fluorination of Indole: The fluorination of the indole ring can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of Acetamide Linkage: The bromo and fluoro indole derivatives are then coupled using an acylation reaction with acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new indole derivatives with different substituents.
Scientific Research Applications
2-(6-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity towards these targets. The acetamide linkage may also play a role in stabilizing the compound’s interaction with its target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-bromo-1H-indol-3-yl)ethanamine hydrochloride
- (5-Bromo-1H-indol-1-yl)-acetic acid ethyl ester
- ethyl 6-bromo-2-(bromomethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Uniqueness
2-(6-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is unique due to its specific combination of bromo and fluoro substituents on the indole rings and the acetamide linkage. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C20H17BrFN3O |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H17BrFN3O/c21-15-2-1-13-6-8-25(19(13)9-15)12-20(26)23-7-5-14-11-24-18-4-3-16(22)10-17(14)18/h1-4,6,8-11,24H,5,7,12H2,(H,23,26) |
InChI Key |
FMGSGMOZFQHRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)Br |
Origin of Product |
United States |
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